(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol
Description
(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol is an organic compound characterized by the presence of two fluorine atoms, three methyl groups, and a hydroxyl group attached to a pentane backbone
Properties
IUPAC Name |
(2S)-5,5-difluoro-2,3,3-trimethylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVHRGVAAUVGZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 2,3,3-trimethylpentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and fluorinating agent are mixed and reacted in a controlled environment. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 5,5-difluoro-2,3,3-trimethylpentan-2-one.
Reduction: Formation of 5,5-difluoro-2,3,3-trimethylpentane.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoro-2,3,3-trimethylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3,3-Trimethylpentan-1-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
(2S)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
